

Spectroscopic Analysis of Dichlorprop-methyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorprop-methyl*

Cat. No.: *B1197094*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dichlorprop-methyl**, a widely used herbicide. The focus is on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), two pivotal techniques for the structural elucidation and quantification of this compound. This document outlines the available spectral data and provides detailed experimental protocols for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dichlorprop-methyl** ($C_{10}H_{10}Cl_2O_3$, Molar Mass: 249.09 g/mol).[\[1\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The data presented here was obtained using a Bruker AM-270 spectrometer.[\[2\]](#)

| Chemical Shift (ppm) | Carbon Atom Assignment |
|--------------------------------------|-------------------------|
| Data not available in search results | C1 (Aromatic) |
| Data not available in search results | C2 (Aromatic) |
| Data not available in search results | C3 (Aromatic) |
| Data not available in search results | C4 (Aromatic) |
| Data not available in search results | C5 (Aromatic) |
| Data not available in search results | C6 (Aromatic) |
| Data not available in search results | C7 (CH) |
| Data not available in search results | C8 (CH ₃) |
| Data not available in search results | C9 (C=O) |
| Data not available in search results | C10 (OCH ₃) |

Note: Specific chemical shift values for each carbon of **Dichlorprop-methyl** were not available in the provided search results. The table serves as a template for where the data would be presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound and its mass fragmentation pattern upon electron ionization, which is crucial for identification and quantification.

Kovats Retention Index:

| Column Type | Kovats Index |
|-------------------------|---|
| Standard non-polar | 1574, 1593, 1576, 1588.5[2] |
| Semi-standard non-polar | 1607.6, 1598.8, 1567.4, 1574.3, 1578.9, 1552.6[2] |
| Standard polar | 2241, 2242[2] |

Mass Spectrometry Data:

The mass spectrum of **Dichlorprop-methyl** is characterized by several key fragments. The most abundant ions (m/z) are summarized below.

| m/z Value | Relative Intensity | Putative Fragment Identity |
|-----------|--------------------|---|
| 162 | High | $[\text{Cl}_2\text{C}_6\text{H}_3\text{O}]^+$ |
| 164 | High | Isotope peak of m/z 162 |
| 189 | Medium | $[\text{M} - \text{OCH}_3 - \text{CO}]^+$ |
| 59 | Medium | $[\text{COOCH}_3]^+$ |

Note: The relative intensities are qualitative descriptions based on the search results. A full fragmentation pattern was not available.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Dichlorprop-methyl**.

NMR Spectroscopy

A general protocol for the NMR analysis of pesticides is provided below. This can be adapted for **Dichlorprop-methyl**.

2.1.1. Sample Preparation:

- Accurately weigh approximately 1-5 mg of **Dichlorprop-methyl** standard.
- Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

2.1.2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum to confirm the presence and purity of the sample.
- Acquire a ^{13}C NMR spectrum. A larger number of scans will be required for ^{13}C due to its lower natural abundance and sensitivity.

2.1.3. Instrument Parameters (Example):

- Spectrometer: Bruker Avance 400 MHz or equivalent
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 s
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024 or more
 - Relaxation Delay: 2-5 s

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on the analysis of Dichlorprop-P in soil, which involves a derivatization step to form **Dichlorprop-methyl** prior to GC-MS analysis.

2.2.1. Sample Preparation and Extraction (from soil):

- Extract the soil sample with an appropriate solvent mixture (e.g., acetic acid, methanol, and water).[\[3\]](#)

- Perform a solid-phase extraction (SPE) for cleanup.[3]
- Elute the Dichlorprop from the SPE column.[3]

2.2.2. Derivatization to **Dichlorprop-methyl**:

- The extracted Dichlorprop is methylated using a reagent such as BF_3 /methanol.[3]
- This reaction converts the carboxylic acid group of Dichlorprop to the methyl ester, **Dichlorprop-methyl**, which is more volatile and suitable for GC analysis.[3]

2.2.3. GC-MS Analysis:

- Inject an aliquot of the final extract containing **Dichlorprop-methyl** into the GC-MS system.

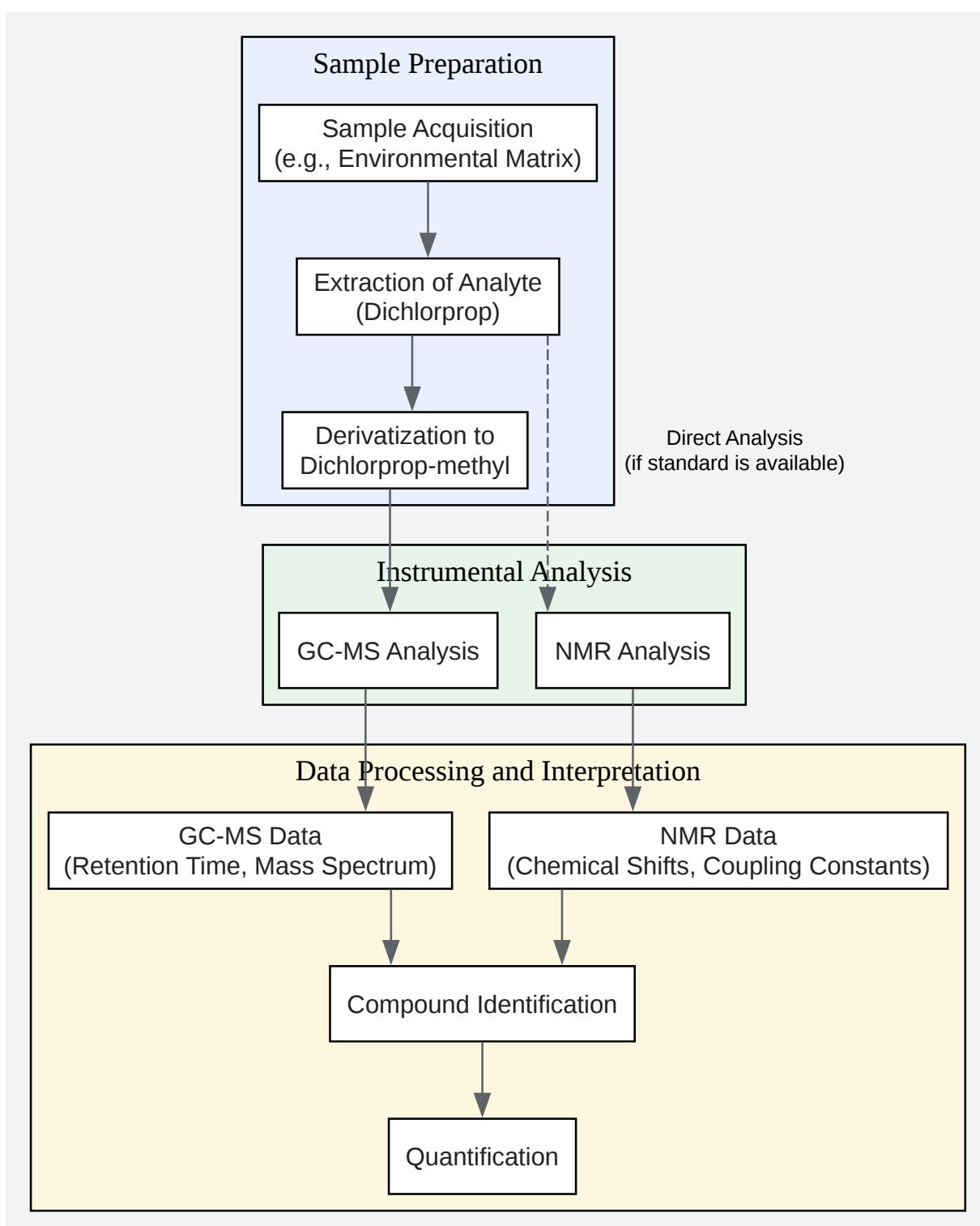
2.2.4. Instrument Parameters (Example):

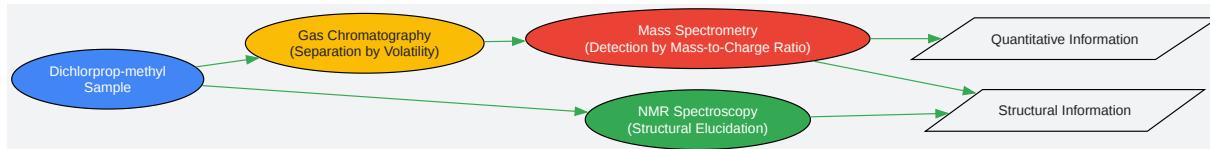
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- GC Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent
- Inlet Temperature: 250 °C
- Oven Program:
 - Initial Temperature: 70 °C, hold for 2 min
 - Ramp: 15 °C/min to 280 °C, hold for 5 min
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 40-450

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Dichlorprop-methyl**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dichlorprop-methyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197094#spectroscopic-data-of-dichlorprop-methyl-nmr-gc-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com